molecular formula C13H12N4O3S B11042197 Ethyl {[5-amino-4-cyano-3-(dicyanomethylidene)-2-methyl-2,3-dihydrofuran-2-yl]sulfanyl}acetate

Ethyl {[5-amino-4-cyano-3-(dicyanomethylidene)-2-methyl-2,3-dihydrofuran-2-yl]sulfanyl}acetate

Cat. No.: B11042197
M. Wt: 304.33 g/mol
InChI Key: HDLOBPQCHVQEOW-UHFFFAOYSA-N
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Description

ETHYL 2-{[5-AMINO-4-CYANO-3-(1-CYANO-2-NITRILOETHYLIDENE)-2-METHYL-2,3-DIHYDRO-2-FURANYL]SULFANYL}ACETATE is a complex organic compound with the molecular formula C12H14N2O4S It is known for its unique structure, which includes a furan ring, cyano groups, and an ethyl ester moiety

Preparation Methods

The synthesis of ETHYL 2-{[5-AMINO-4-CYANO-3-(1-CYANO-2-NITRILOETHYLIDENE)-2-METHYL-2,3-DIHYDRO-2-FURANYL]SULFANYL}ACETATE involves several steps. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under specific conditions . The reaction typically involves stirring the reactants without solvent at elevated temperatures, followed by purification steps to isolate the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

ETHYL 2-{[5-AMINO-4-CYANO-3-(1-CYANO-2-NITRILOETHYLIDENE)-2-METHYL-2,3-DIHYDRO-2-FURANYL]SULFANYL}ACETATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and ester moieties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of ETHYL 2-{[5-AMINO-4-CYANO-3-(1-CYANO-2-NITRILOETHYLIDENE)-2-METHYL-2,3-DIHYDRO-2-FURANYL]SULFANYL}ACETATE involves its interaction with specific molecular targets and pathways. The compound’s cyano and ester groups can participate in various biochemical reactions, potentially inhibiting or activating specific enzymes and receptors . The exact molecular targets and pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

ETHYL 2-{[5-AMINO-4-CYANO-3-(1-CYANO-2-NITRILOETHYLIDENE)-2-METHYL-2,3-DIHYDRO-2-FURANYL]SULFANYL}ACETATE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H12N4O3S

Molecular Weight

304.33 g/mol

IUPAC Name

ethyl 2-[5-amino-4-cyano-3-(dicyanomethylidene)-2-methylfuran-2-yl]sulfanylacetate

InChI

InChI=1S/C13H12N4O3S/c1-3-19-10(18)7-21-13(2)11(8(4-14)5-15)9(6-16)12(17)20-13/h3,7,17H2,1-2H3

InChI Key

HDLOBPQCHVQEOW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1(C(=C(C#N)C#N)C(=C(O1)N)C#N)C

Origin of Product

United States

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